
3-(4,4-Dimethylpentyl)-3-hydroxycyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,4-Dimethylpentyl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclobutane ring, a carboxylic acid group, and a hydroxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Dimethylpentyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane derivative with a carboxylic acid precursor in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing, to meet the demand for large quantities. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations.
化学反応の分析
Types of Reactions
3-(4,4-Dimethylpentyl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an alkane.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
科学的研究の応用
3-(4,4-Dimethylpentyl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be used in the study of biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-(4,4-Dimethylpentyl)-3-hydroxycyclobutane-1-carboxylic acid exerts its effects depends on its specific application. In biochemical pathways, it may interact with enzymes or receptors, influencing various molecular targets and pathways. The exact mechanism can vary based on the context in which the compound is used.
類似化合物との比較
Similar Compounds
3-(4,4-Dimethylpentyl)-3-hydroxycyclobutane-1-carboxylic acid: shares similarities with other cyclobutane derivatives and carboxylic acids.
Cyclobutane-1-carboxylic acid: A simpler analog without the hydroxy and dimethylpentyl groups.
3-Hydroxycyclobutane-1-carboxylic acid: Lacks the dimethylpentyl group but retains the hydroxy and carboxylic acid functionalities.
Uniqueness
The presence of the 4,4-dimethylpentyl group and the hydroxy group in this compound makes it unique compared to its simpler analogs
特性
分子式 |
C12H22O3 |
|---|---|
分子量 |
214.30 g/mol |
IUPAC名 |
3-(4,4-dimethylpentyl)-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H22O3/c1-11(2,3)5-4-6-12(15)7-9(8-12)10(13)14/h9,15H,4-8H2,1-3H3,(H,13,14) |
InChIキー |
DCXMHZYKBDZSBW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CCCC1(CC(C1)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol](/img/structure/B13219304.png)

![1-[(Benzyloxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid](/img/structure/B13219320.png)

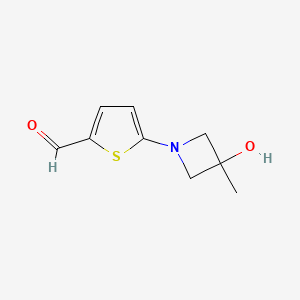
![Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13219333.png)

![{1-[2-amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol](/img/structure/B13219344.png)
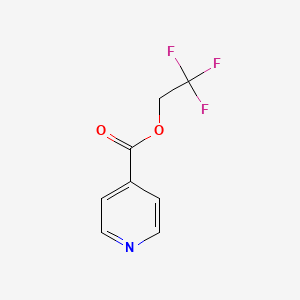
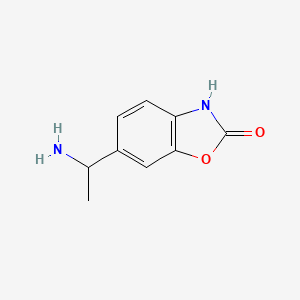
![1-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13219355.png)
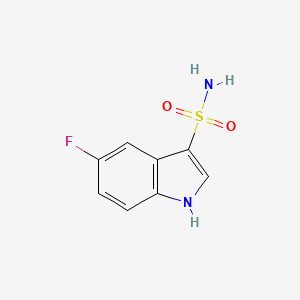
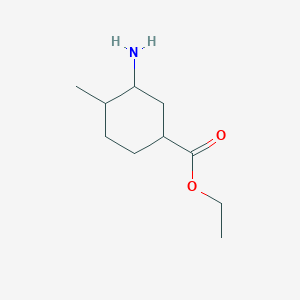
![2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide](/img/structure/B13219371.png)
